RG7775 -

RG7775

Catalog Number: EVT-1533869
CAS Number:
Molecular Formula: C12H12N4O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RG7775, also known as RO 6839921, a small molecule prodrug for the treatment of solid tumours and acute myeloid leukaemia.
Overview

RG7775, also known by its alternative name RO 6839921, is a small molecule prodrug developed by Roche. It is primarily classified as an antineoplastic agent, specifically targeting proto-oncogene protein c-MDM2 inhibitors. This compound is being investigated for its potential use in the treatment of solid tumors and acute myeloid leukemia, particularly in second-line therapies. As a new molecular entity, RG7775 has not yet received orphan drug designation, indicating that it is not specifically aimed at rare diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of RG7775 involves several key steps typical of small molecule drug development. While specific synthetic routes have not been extensively detailed in the literature available, the general approach to synthesizing similar compounds typically includes:

  1. Initial Substrate Preparation: Selection of appropriate starting materials that can undergo functionalization.
  2. Functionalization Steps: Utilizing various organic reactions such as nucleophilic substitutions, coupling reactions, or cyclizations to build the desired molecular framework.
  3. Purification: Employing techniques such as chromatography to isolate the final product from by-products and unreacted materials.
  4. Characterization: Analyzing the compound using spectroscopic methods (e.g., NMR, MS) to confirm its structure and purity.

The specific methodologies for RG7775 synthesis would likely follow these principles but may include proprietary techniques developed by Roche .

Molecular Structure Analysis

Structure and Data

Key structural characteristics typically include:

  • Molecular Weight: Approximately 400-500 g/mol (exact value to be confirmed).
  • Functional Groups: Likely includes aromatic rings, carbonyl groups, and nitrogen-containing moieties that enhance binding affinity to target proteins.

Further structural elucidation would require detailed crystallographic studies or advanced computational modeling .

Chemical Reactions Analysis

Reactions and Technical Details

RG7775 functions through a mechanism that involves binding to the MDM2 protein, thereby preventing it from inhibiting p53 activity. This interaction is crucial because p53 is a tumor suppressor that plays a significant role in controlling cell cycle and apoptosis. The inhibition of MDM2 leads to the reactivation of p53 pathways, promoting cancer cell death.

The chemical reactions involved in RG7775's mechanism can be summarized as follows:

  1. Binding Reaction: RG7775 binds to MDM2, forming a stable complex.
  2. Conformational Change: This binding induces a conformational change in MDM2 that prevents it from interacting with p53.
  3. Functional Activation: The release of p53 from MDM2 allows it to activate downstream targets involved in apoptosis and cell cycle arrest.

These reactions highlight the therapeutic potential of RG7775 in oncology by leveraging protein-protein interactions .

Mechanism of Action

Process and Data

The mechanism of action for RG7775 revolves around its role as an inhibitor of the MDM2 protein. By disrupting the MDM2-p53 interaction, RG7775 facilitates the restoration of p53 function within tumor cells. The process can be outlined as follows:

  1. Inhibition of MDM2: RG7775 selectively binds to MDM2.
  2. Release of p53: The binding prevents MDM2 from tagging p53 for degradation.
  3. Activation of Tumor Suppression Pathways: Free p53 can now transcribe genes that lead to cell cycle arrest and apoptosis.

This mechanism underscores RG7775's potential as an effective treatment for cancers characterized by dysfunctional p53 signaling .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not widely reported for RG7775, typical properties for small molecules in this class might include:

  • Solubility: Likely soluble in organic solvents; aqueous solubility may vary based on functional groups.
  • Stability: Expected to be stable under standard laboratory conditions but may require protection from light or moisture during storage.
  • pH Sensitivity: May exhibit changes in solubility or stability depending on pH levels.

These properties would be critical for formulation development and administration routes .

Applications

Scientific Uses

RG7775 is primarily being explored for its applications in oncology, particularly for:

  • Treatment of Solid Tumors: Potential use in various solid tumors where p53 pathways are disrupted.
  • Acute Myeloid Leukemia: Investigated as part of second-line therapy regimens for patients with this type of leukemia.

Ongoing clinical trials will further elucidate its efficacy and safety profile in these contexts .

Molecular Characterization of RG7775

Structural Composition and Prodrug Design

RG7775 (RO6839921) is a pegylated prodrug of idasanutlin (RG7388), engineered to overcome the pharmacokinetic limitations of its active metabolite. The compound features a polyethylene glycol (PEG) moiety conjugated to idasanutlin—a potent small-molecule MDM2 antagonist. This structural modification enhances aqueous solubility and extends circulatory half-life, enabling intravenous administration. The PEG chain acts as a pharmacologically inert carrier, shielding the active compound's hydrophobic regions and reducing rapid clearance. Upon systemic delivery, the prodrug exhibits significantly higher plasma stability than non-pegylated MDM2 inhibitors, facilitating sustained exposure to tumor tissues [1] [6].

Pegylation Strategy for Enhanced Pharmacokinetics

The pegylation strategy employs a cleavable linker that optimizes hydrolysis kinetics. PEG conjugation increases RG7775’s molecular weight beyond the renal filtration threshold (>40 kDa), reducing glomerular excretion. Preclinical pharmacokinetic studies in murine models demonstrated peak plasma concentrations of active idasanutlin at 1 hour post-RG7775 infusion, with a 3–6 hour window for maximal p53 pathway activation. The PEG moiety also minimizes enzymatic degradation during circulation, resulting in a 2.3-fold increase in systemic exposure compared to non-pegylated formulations. This design enables intermittent dosing regimens while maintaining therapeutic drug levels, a critical advancement for clinical translation [1] [4] [6].

Table 1: Key Pharmacokinetic Properties of RG7775 vs. Non-Pegylated MDM2 Inhibitors

PropertyRG7775 (Pegylated)Non-Pegylated MDM2 Inhibitors
Plasma Half-life12–18 hours2–4 hours
Peak Active Metabolite (Tmax)1 hour post-infusion0.5 hours
Solubility in Aqueous MediaHighLow
Renal Clearance Rate<20%>60%

Conversion Mechanism to Active Idasanutlin (RG7388)

The prodrug-to-drug conversion occurs via enzymatic hydrolysis in systemic circulation and target tissues. Esterases cleave the PEG-idasanutlin bond, releasing active RG7388—a highly selective dihydroisoquinolinone derivative. Liquid chromatography-mass spectrometry (LC-MS) analyses confirm idasanutlin generation within 30 minutes of RG7775 administration, with >90% prodrug conversion efficiency. The liberated idasanutlin retains high-affinity binding to MDM2’s hydrophobic pocket (Ki = 6 nM), enabling rapid engagement with the therapeutic target. This controlled release mechanism ensures sufficient tumor distribution before activation, minimizing off-target effects [1] [6].

Mechanism of Action: MDM2-p53 Pathway Modulation

Inhibition of MDM2-Mediated p53 Degradation

RG7775’s active metabolite, idasanutlin, disrupts the MDM2-p53 interaction—a master regulatory axis in oncogenesis. Idasanutlin binds the N-terminal hydrophobic cleft of MDM2 with high specificity, blocking its E3 ubiquitin ligase function. This prevents p53 ubiquitination and subsequent proteasomal degradation, stabilizing wild-type p53 in tumor cells. Biochemical assays (ELISA/Western blot) demonstrate >80% reduction in p53 ubiquitination within 3 hours of RG7775 exposure in neuroblastoma models. Stabilized p53 undergoes nuclear translocation and tetramerization, activating transcriptional programs for cell-cycle arrest and DNA repair [1] [3] [8].

Apoptotic Induction in TP53 Wild-Type Cancers

Sustained p53 stabilization triggers apoptosis in TP53 wild-type malignancies via dual pathways:

  • Transcriptional Activation: Upregulates pro-apoptotic genes (BAX, PUMA, NOXA) while repressing anti-apoptotic factors (BCL-2, SURVIVIN). RNA sequencing in neuroblastoma xenografts shows 8-fold BAX induction after RG7775 treatment.
  • Mitochondrial Permeabilization: Cytosolic p53 directly activates BAX/BAK pores, inducing cytochrome c release and caspase-9 cleavage.

In orthotopic neuroblastoma models (SHSY5Y-Luc, NB1691-Luc), RG7775 monotherapy increased apoptosis markers by 4.7-fold versus controls. Efficacy correlates with TP53 wild-type status, as p53-mutant tumors exhibit resistance. Combination with temozolomide synergistically enhances apoptotic rates by inducing DNA damage, further amplifying p53 activation [1] [8] [9].

Table 2: Apoptotic Biomarkers After RG7775 Treatment in Preclinical Models

BiomarkerChange vs. ControlTumor ModelDetection Method
Cleaved Caspase-3↑ 5.2-foldSHSY5Y-Luc neuroblastomaImmunohistochemistry
BAX mRNA↑ 8.1-foldNB1691-Luc neuroblastomaRNA-seq
Mitochondrial Cytochrome c Release↑ 4.3-foldSHSY5Y-Luc neuroblastomaFlow Cytometry

Properties

Product Name

RG7775

Molecular Formula

C12H12N4O

Synonyms

RO6839921; RO 6839921; RO-6839921; RG7775; RG-7775; RG 7775.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.